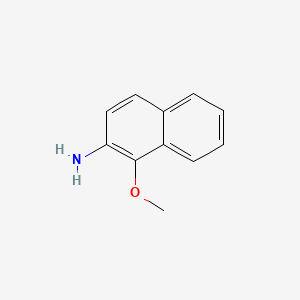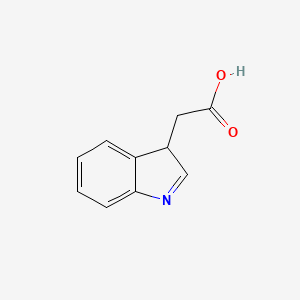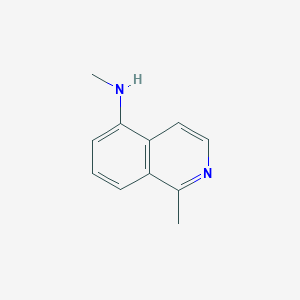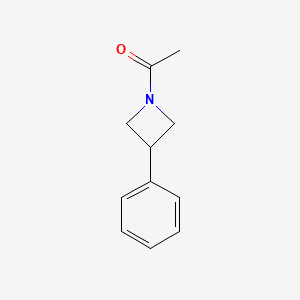
1-(3-Phenylazetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylazetidin-1-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylazetidin-1-yl)ethanone typically involves the reaction of 3-phenylazetidine with ethanoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azetidine ring attacks the carbonyl carbon of ethanoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Phenylazetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzoyl derivatives.
Reduction: Formation of 1-(3-phenylazetidin-1-yl)ethanol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylazetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Phenylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Benzoylphenyl)ethanone: Similar structure but with a benzoyl group instead of a phenyl group.
1-(4-(1H-tetrazole-1-yl)phenyl)ethanone: Contains a tetrazole ring, offering different chemical properties and biological activities
Uniqueness
1-(3-Phenylazetidin-1-yl)ethanone is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
91132-00-2 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(3-phenylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI-Schlüssel |
FZUPNUBFESVSFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





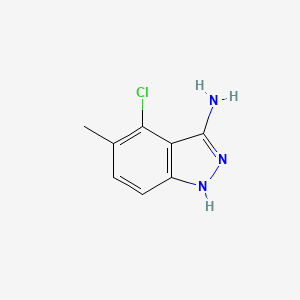

![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)


![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
